2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}ACETAMIDE
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Overview
Description
2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a furan ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of an appropriate hydrazine derivative with a suitable nitrile.
Introduction of the furan ring: This step involves the functionalization of the triazole ring with a furan derivative through a substitution reaction.
Attachment of the allyl group: The allyl group can be introduced via an alkylation reaction using an allyl halide.
Formation of the isoxazole ring: This can be accomplished through the cyclization of an appropriate precursor, such as a β-keto ester, with hydroxylamine.
Final coupling: The final step involves the coupling of the triazole-furan intermediate with the isoxazole derivative through a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the allyl and furan positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes, particularly those involving sulfur-containing functional groups.
Mechanism of Action
The mechanism of action of 2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole and isoxazole rings can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The sulfanyl group can undergo redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Compounds involved in Knoevenagel Condensation: These compounds are synthesized through a well-studied reaction that facilitates the formation of various valuable compounds.
Uniqueness
2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl}acetamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O5S2/c1-4-11-28-20(18-6-5-12-32-18)24-25-22(28)34-13-19(29)23-16-7-9-17(10-8-16)35(30,31)27-21-14(2)15(3)26-33-21/h4-10,12,27H,1,11,13H2,2-3H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOHSHSAARGLJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3CC=C)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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